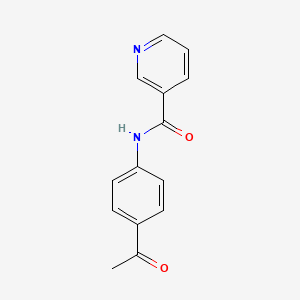

N-(4-acetylphenyl)nicotinamide

Vue d'ensemble

Description

N-(4-acetylphenyl)nicotinamide is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Mécanisme D'action

Target of Action

N-(4-acetylphenyl)nicotinamide is a biochemical used in proteomics research . It has been found to be a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD salvage pathway . NAMPT plays a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

This compound interacts with its target, NAMPT, to increase intracellular levels of NAD+ . This interaction induces metabolic and transcriptional reprogramming within the cell . The compound’s mode of action is primarily through the enhancement of NAMPT activity, which subsequently boosts the NAD+ pool within the cell .

Biochemical Pathways

This compound affects the NAD salvage pathway, a critical biochemical pathway in mammalian cells . This pathway is responsible for the synthesis of NAD+ from nicotinamide . By activating NAMPT, this compound increases the production of NAD+, affecting downstream processes such as cellular energy metabolism, DNA repair, and transcription regulation .

Pharmacokinetics

It is known that nicotinamide, a related compound, shows biphasic elimination with dose-dependent changes in half-life when administered to mice

Result of Action

The activation of NAMPT by this compound leads to an increase in intracellular NAD+ levels . This increase in NAD+ can have various molecular and cellular effects, including enhanced energy metabolism, improved DNA repair mechanisms, and altered transcription regulation . These changes can potentially confer neuroprotective benefits .

Analyse Biochimique

Biochemical Properties

N-(4-acetylphenyl)nicotinamide, like its parent compound nicotinamide, plays a role in biochemical reactions, particularly in the synthesis of NAD+. NAD+ is a vital coenzyme involved in redox reactions, energy metabolism, DNA repair, and cellular stress responses . The enzymes and proteins that this compound interacts with are likely to be similar to those involved in the metabolism of nicotinamide, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs) .

Cellular Effects

The effects of this compound on cells and cellular processes are likely to be similar to those of nicotinamide. For instance, nicotinamide has been shown to influence cell function by affecting cell growth and activity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve its role in the synthesis of NAD+. NAD+ is a crucial coenzyme that participates in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the NAD+ biosynthesis pathway . This pathway involves several enzymes and cofactors, including NAMPT and NMNATs . The metabolic flux or metabolite levels influenced by this compound are likely to be similar to those affected by nicotinamide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(4-acetylphenyl)nicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinoyl chloride with 4-aminomethylbenzoate in the presence of triethylamine in acetonitrile. This reaction produces a methyl ester derivative, which is then treated with hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetylphenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-acetylphenyl)nicotinic acid, while reduction could produce N-(4-ethylphenyl)nicotinamide.

Applications De Recherche Scientifique

Pharmacological Applications

N-(4-acetylphenyl)nicotinamide has been investigated for its pharmacological properties, particularly in the context of cancer treatment and anti-inflammatory effects.

1.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, a derivative synthesized from this compound exhibited significant inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 51 nM. Additionally, it demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 and HCT116, with IC50 values of 8.25 μM and 6.48 μM respectively, indicating promising selectivity indexes for cancer therapy .

| Compound | Target | IC50 Value (nM) | Cell Line | IC50 Value (μM) |

|---|---|---|---|---|

| This compound derivative | VEGFR-2 | 51 | MCF-7 | 8.25 |

| - | - | - | HCT116 | 6.48 |

1.2 Anti-inflammatory Effects

This compound has also shown potential in modulating inflammatory responses. Studies indicate that it can inhibit pro-inflammatory factors such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests its utility in managing inflammatory conditions .

Cosmetic Applications

The compound is increasingly being incorporated into cosmetic formulations due to its beneficial effects on skin health.

2.1 Skin Protection

Research has demonstrated that nicotinamide derivatives can protect skin cells from UV-induced damage. For example, a study applied a cosmetic formulation containing 4% nicotinamide on one side of the face of participants while using a control cosmetic on the other side for eight weeks. The results indicated significant improvements in skin barrier function and reduced signs of photoaging .

| Application | Concentration | Duration | Outcome |

|---|---|---|---|

| Cosmetic formulation with nicotinamide | 4% | 8 weeks | Improved skin barrier function |

Nutritional Applications

This compound is being explored as a dietary supplement due to its role in enhancing NAD+ levels, which are crucial for cellular metabolism and energy production.

3.1 Bioavailability Studies

Studies assessing the bioavailability of nicotinamide derivatives indicate that supplementation can significantly increase NAD+ concentrations in blood and tissues, which is vital for various metabolic processes .

Case Studies and Clinical Evidence

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings.

4.1 Clinical Case Study: Anti-aging Effects

In a clinical trial focused on anti-aging effects, participants using a formulation containing this compound reported enhanced skin texture and reduced fine lines compared to those using a placebo. The study highlighted the compound's ability to stimulate collagen synthesis and improve skin hydration levels over a period of twelve weeks.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide: The parent compound, which is a form of vitamin B3.

N-(4-(hydrazinecarbonyl)phenyl)nicotinamide: A derivative with a hydrazinecarbonyl group.

N-(4-benzamidobenzoyl)nicotinamide: Another derivative with a benzamidobenzoyl group.

Uniqueness

N-(4-acetylphenyl)nicotinamide is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-(4-acetylphenyl)nicotinamide (also referred to as 4-acetyl-N-methyl nicotinamide) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

This compound operates primarily through its interaction with nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. The compound acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NAMPT), an enzyme critical for NAD+ salvage pathways. By inhibiting NAMPT, this compound can lead to increased intracellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, DNA repair, and cellular stress responses .

Biochemical Pathways

- NAD+ Biosynthesis : this compound is involved in the NAD+ biosynthesis pathway, enhancing NAD+ levels through the salvage pathway.

- Cellular Effects : Similar to nicotinamide, this compound influences cell growth and activity by modulating biochemical reactions that are crucial for maintaining cellular homeostasis .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promise as a potential VEGFR-2 inhibitor, with in vitro studies indicating significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 8.25 | 12.89 |

| HCT116 | 6.48 | 16.41 |

The compound demonstrated a competitive inhibition profile against VEGFR-2, which is a critical target in cancer therapy due to its role in angiogenesis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been observed to modulate inflammatory responses. In human monocyte-derived macrophages, it antagonized lipopolysaccharide (LPS)-induced oxidative stress and reduced the activation of pro-inflammatory signaling pathways. This effect is attributed to increased NAD+ levels and subsequent modulation of key transcription factors involved in inflammatory responses .

Case Studies and Research Findings

- VEGFR-2 Inhibition Study : A recent study found that this compound inhibited VEGFR-2 with an IC50 value of approximately 51 nM. This inhibition correlated with reduced cell proliferation in cancer models, supporting its potential as a therapeutic agent in oncology .

- Inflammation Modulation : Another investigation into the anti-inflammatory effects showed that treatment with this compound led to decreased phosphorylation of AKT and FOXO1, promoting a reduction in pro-inflammatory cytokine production and enhancing macrophage clearance of pathogens .

- Pharmacokinetics : Preliminary pharmacokinetic analyses indicate that similar compounds exhibit biphasic elimination profiles. Further studies are needed to elucidate the specific pharmacokinetic behavior of this compound in vivo.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWLVFFTMWIVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.